molecular formula C29H26O2 B3029862 4,4'-(9h-Fluorene-9,9-diyl)bis(2,6-dimethylphenol) CAS No. 80850-00-6

4,4'-(9h-Fluorene-9,9-diyl)bis(2,6-dimethylphenol)

Cat. No. B3029862
CAS RN: 80850-00-6
M. Wt: 406.5 g/mol
InChI Key: SNPPMOSOWNHABX-UHFFFAOYSA-N
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Description

“4,4’-(9h-Fluorene-9,9-diyl)bis(2,6-dimethylphenol)” is a chemical compound with a molecular weight of 406.52 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The InChI code for “4,4’-(9h-Fluorene-9,9-diyl)bis(2,6-dimethylphenol)” is 1S/C29H26O2/c1-17-13-21 (14-18 (2)27 (17)30)29 (22-15-19 (3)28 (31)20 (4)16-22)25-11-7-5-9-23 (25)24-10-6-8-12-26 (24)29/h5-16,30-31H,1-4H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4’-(9h-Fluorene-9,9-diyl)bis(2,6-dimethylphenol)” are not fully detailed in the available resources. It has a molecular weight of 406.52 .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

4,4'-(9h-Fluorene-9,9-diyl)bis(2,6-dimethylphenol) derivatives are used in creating high-performance organic light-emitting diodes (OLEDs). Materials such as DNPAFB and DTPAFB, incorporating fluorene and carbazole moieties, show high efficiency and brightness in blue phosphorescent OLEDs. This highlights their potential in developing advanced display and lighting technologies (Ye et al., 2010).

Polymer Chemistry

Fluorene derivatives are integral in synthesizing novel polyimides with high organosolubility and optical transparency, valuable for applications like flexible electronics and coatings. Polyimides derived from fluorene-based monomers exhibit properties like low moisture absorption and high thermal stability, making them suitable for advanced material applications (Zhang et al., 2010).

Liquid Crystalline Behavior

Certain fluorene derivatives exhibit mesogenic properties, meaning they can form liquid crystalline phases. This is relevant for technologies like liquid crystal displays (LCDs), where controlled alignment and phase transitions of molecules are crucial (Gupta et al., 2018).

Photochemical Stability

Studying the photochemical stability of fluorene derivatives is essential for their application in photonic and electronic devices. These studies help in understanding the photobleaching processes and the role of oxygen in the stability of materials under different light excitation conditions (Corredor et al., 2006).

Fuel-Cell Applications

Fluorene-containing sulfonated block copolymers are being explored for use in fuel cells. Their high proton conductivity and mechanical properties make them promising materials for membrane applications in fuel-cell technology (Bae et al., 2009).

Molecular Complexes and Host-Guest Interactions

The ability of fluorene derivatives to form molecular complexes with other compounds, such as alcohols, has implications in the field of supramolecular chemistry. These interactions can lead to the development of new materials with tailored properties for specific applications (Toda et al., 1985).

Click Chemistry and Polymer Synthesis

Fluorene derivatives are used in novel click chemistry reactions for synthesizing high-molecular-weight polymers. These polymers are soluble in common organic solvents and can form flexible, transparent films, useful in various industrial applications (Hernandez et al., 2010).

Optical Properties and Photophysics

The study of the optical properties and excited-state behavior of fluorene derivatives is essential in developing materials for photonics and optoelectronics. Their unique absorption and emission characteristics are valuable in applications like light-emitting diodes and solar cells (Belfield et al., 2005).

Semiconductor and Memory Device Applications

Fluorene-based polyimides and copolymers are being investigated for their application in resistive switching and memory devices. Their electrical properties, such as low switching voltages and high ON/OFF current ratios, make them promising candidates for use in advanced electronic devices (Yang et al., 2018).

properties

IUPAC Name

4-[9-(4-hydroxy-3,5-dimethylphenyl)fluoren-9-yl]-2,6-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26O2/c1-17-13-21(14-18(2)27(17)30)29(22-15-19(3)28(31)20(4)16-22)25-11-7-5-9-23(25)24-10-6-8-12-26(24)29/h5-16,30-31H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPPMOSOWNHABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C(=C5)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00318157
Record name 4,4'-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80850-00-6
Record name NSC326756
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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